5-Hexen-3-one

Description

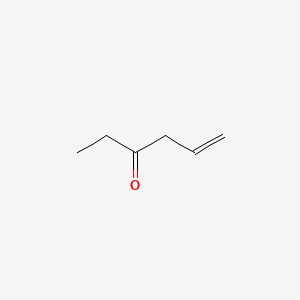

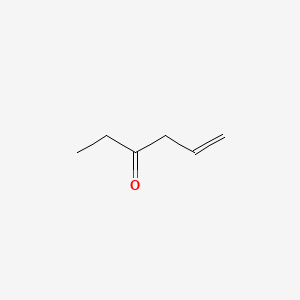

Structure

3D Structure

Properties

IUPAC Name |

hex-5-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLJMUWUVTHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178950 | |

| Record name | 5-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-30-3 | |

| Record name | 5-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024253303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexen-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexen-3-one is a carbonyl compound with a terminal double bond, making it a versatile building block in organic synthesis. Its chemical structure, characterized by both a ketone functional group and an alkene moiety, allows for a variety of chemical transformations, rendering it a molecule of interest for the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structural information, and plausible synthetic and analytical methodologies related to this compound. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known by its IUPAC name hex-5-en-3-one, is a six-carbon unsaturated ketone.[1] The molecule consists of a hexan-3-one backbone with a double bond between carbons 5 and 6.

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | hex-5-en-3-one | PubChem[1] |

| CAS Number | 24253-30-3 | PubChem[1] |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| SMILES | CCC(=O)CC=C | PubChem[1] |

| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3 | PubChem[1] |

| InChIKey | RUJLJMUWUVTHEU-UHFFFAOYSA-N | PubChem[1] |

digraph "5-Hexen-3-one_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124", penwidth=1.5];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O", fontcolor="#EA4335"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"];

C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [style=double, dir=none]; C3 -- O7 [style=double, dir=none];

C1 -- H8 [dir=none]; C1 -- H9 [dir=none]; C1 -- H10 [dir=none]; C2 -- H11 [dir=none]; C2 -- H12 [dir=none]; C4 -- H13 [dir=none]; C4 -- H14 [dir=none]; C5 -- H15 [dir=none]; C6 -- H16 [dir=none]; C6 -- H17 [dir=none]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Unit | Source |

| Molecular Weight | 98.14 | g/mol | PubChem[1] |

| Boiling Point | 120-121 | °C | The Good Scents Company |

| Density | 0.849 | g/cm³ | ChemicalBook |

| Solubility | Soluble in water (1.356e+004 mg/L @ 25 °C est.) | mg/L | The Good Scents Company |

| logP (o/w) | 1.244 (est.) | The Good Scents Company | |

| Flash Point | 77.00 °F. TCC ( 25.00 °C. ) (est) | °F (°C) | The Good Scents Company |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 5-hexen-3-ol. This transformation can be achieved using various oxidizing agents. A widely used and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its mild reaction conditions and high yields.

Caption: Synthetic workflow for this compound via Swern Oxidation.

Detailed Protocol (Plausible Method based on General Swern Oxidation):

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.

-

Activation of DMSO: A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) is added dropwise to a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

Addition of the Alcohol: A solution of 5-hexen-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over a period of 20 minutes, ensuring the temperature remains at -78 °C. The resulting mixture is stirred for an additional 30 minutes.

-

Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the protons alpha to the carbonyl group, and the ethyl group protons. The vinyl protons will appear as a complex multiplet in the downfield region (around 5-6 ppm). The methylene (B1212753) protons adjacent to the double bond and the carbonyl group will likely appear as multiplets in the range of 2.5-3.5 ppm. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (around 200 ppm). The two sp² hybridized carbons of the double bond will appear in the range of 115-140 ppm. The remaining sp³ hybridized carbons will be observed in the upfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The C=C stretching vibration of the alkene will appear as a medium intensity band around 1640 cm⁻¹. The C-H stretching vibrations for the sp² and sp³ hybridized carbons will be observed above and below 3000 cm⁻¹, respectively.

3.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group, leading to the loss of an ethyl radical (M-29) or a propyl-ene radical (M-41). A McLafferty rearrangement is also possible, which would result in a characteristic fragment ion. The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 29.[1]

Logical Relationships in Analysis

The structural elucidation of this compound relies on the combined interpretation of data from various analytical techniques. The logical flow of this analysis is depicted in the diagram below.

Caption: Analytical workflow for confirming the structure of this compound.

Conclusion

This compound is a valuable organic compound with a bifunctional nature that allows for diverse chemical modifications. This guide has provided a detailed overview of its chemical and physical properties, structural identifiers, and plausible experimental protocols for its synthesis and characterization. The presented data and workflows are intended to serve as a foundational resource for researchers and scientists engaged in synthetic chemistry and drug development, facilitating the effective utilization of this compound in their research endeavors.

References

5-Hexen-3-one CAS number 24253-30-3

An In-depth Technical Guide to 5-Hexen-3-one (CAS: 24253-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number 24253-30-3), also known as allyl ethyl ketone, is an unsaturated ketone with the molecular formula C₆H₁₀O.[1][2][3] Its structure features a terminal vinyl group and a carbonyl group, making it a member of the α,β-unsaturated ketone class. This arrangement of functional groups confers specific reactivity, rendering it a potentially useful building block in organic synthesis.[3] While its isomer, 4-hexen-3-one, has applications in the flavor and fragrance industry, this compound is primarily utilized as a chemical intermediate in research settings.[4]

The presence of the electrophilic α,β-unsaturated system suggests a potential for biological activity, a characteristic of interest to drug development professionals. Structurally related vinyl ketones have demonstrated genotoxicity through covalent interactions with DNA, a critical consideration in toxicological and therapeutic evaluation.[1][5] This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis, chemical reactivity, and potential biological implications based on close structural analogs.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | hex-5-en-3-one | [3] |

| Synonyms | Allyl ethyl ketone, 4-Oxo-1-hexene | [1] |

| CAS Number | 24253-30-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (estimated) | [5] |

| Density | 0.819 - 0.849 g/cm³ | [1][2][6] |

| Boiling Point | 120.0 - 124.2 °C at 760 mmHg | [1][2][5] |

| Flash Point | 25 °C (77 °F) | [1][5][6] |

| Vapor Pressure | 15.1 mmHg at 25 °C | [1][6] |

| Water Solubility | 1.356e+004 mg/L at 25 °C (estimated) | [5] |

| LogP (o/w) | 1.24 - 1.54 | [1][2][5] |

| Refractive Index | 1.408 | [6] |

Table 2: Mass Spectrometry (Electron Ionization) Data

Data sourced from NIST Mass Spectrometry Data Center.[7]

| m/z | Relative Intensity (%) | Proposed Fragment Ion / Loss |

|---|---|---|

| 98 | ~15 | [C₆H₁₀O]⁺• (Molecular Ion) |

| 69 | ~30 | [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage) |

| 57 | 100 | [CH₃CH₂CO]⁺ (Acylium ion via cleavage) |

| 41 | ~75 | [C₃H₅]⁺ (Allyl cation) |

| 29 | ~60 | [C₂H₅]⁺ (Ethyl cation) |

| 27 | ~45 | [C₂H₃]⁺ (Vinyl cation) |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Expected Peak / Chemical Shift | Reference(s) |

|---|---|---|---|

| ¹³C NMR | Carbonyl (C=O) | δ 205 - 220 ppm | [8][9] |

| Alkene (=CH₂) | δ 115 - 125 ppm | [8][9] | |

| Alkene (=CH-) | δ 130 - 140 ppm | [8][9] | |

| Methylene (-CH₂-CO) | δ 40 - 50 ppm | [9] | |

| Methylene (-CH₂-CH₃) | δ 16 - 25 ppm | [8] | |

| Methyl (-CH₃) | δ 10 - 15 ppm | [8] | |

| ¹H NMR | Alkene (=CH₂) | δ 4.9 - 5.1 ppm (multiplet) | [10] |

| Alkene (=CH-) | δ 5.7 - 5.9 ppm (multiplet) | [10] | |

| Methylene (-CH₂-CO) | δ 3.1 - 3.3 ppm (multiplet) | [10] | |

| Methylene (-CH₂-CH₃) | δ 2.4 - 2.6 ppm (quartet) | [10] | |

| Methyl (-CH₃) | δ 1.0 - 1.2 ppm (triplet) | [10] | |

| Infrared (IR) | C=O Stretch (Ketone) | 1725 - 1705 cm⁻¹ (strong) | [11] |

| C=C Stretch (Alkene) | ~1630 cm⁻¹ (medium-weak) | [11] | |

| =C-H Stretch (Alkene) | 3100 - 3000 cm⁻¹ (medium) | [11][12] |

| | C-H Stretch (Alkane) | 3000 - 2850 cm⁻¹ (strong) |[11][12] |

Synthesis and Chemical Reactivity

Proposed Synthesis

Caption: Proposed Synthesis Workflow for this compound.

Step 1: Synthesis of Hex-5-en-3-ol via Grignard Reaction

-

Principle: This step involves the nucleophilic addition of allylmagnesium bromide to the carbonyl carbon of propanal. Subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol.[13][14]

-

Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

Reagents: Magnesium turnings, allyl bromide, anhydrous diethyl ether (or THF), propanal, saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

The flask is charged with magnesium turnings under a nitrogen atmosphere.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, Allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and may require cooling to maintain a gentle reflux.[15]

-

Once the Grignard reagent has formed, the solution is cooled to 0 °C in an ice bath.

-

A solution of freshly distilled propanal in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC analysis indicates the consumption of the aldehyde.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude hex-5-en-3-ol, which can be purified by distillation.

-

Step 2: Oxidation of Hex-5-en-3-ol to this compound via Swern Oxidation

-

Principle: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[3][6][16]

-

Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet.

-

Reagents: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous dichloromethane (B109758) (DCM), hex-5-en-3-ol, triethylamine.

-

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is added to the flask and cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15-30 minutes.

-

A solution of hex-5-en-3-ol (from Step 1) in anhydrous DCM is added slowly, maintaining the temperature at -78 °C. The mixture is stirred for an additional 30-60 minutes.

-

Triethylamine is added dropwise to the reaction mixture.

-

The reaction is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room temperature.

-

The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

The organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by flash column chromatography or distillation.

-

Chemical Reactivity: Michael Addition

As an α,β-unsaturated ketone, the primary mode of reactivity for this compound involves the conjugate (or 1,4-) addition of nucleophiles, a process known as the Michael addition.[17] The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles such as enolates, amines, and thiols. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Caption: General Mechanism of Michael Addition.

Potential Biological Activity and Genotoxicity

Direct experimental studies on the biological activity of this compound are not available in the current literature. However, significant insights can be drawn from studies on its close structural analog, 1-penten-3-one, also known as ethyl vinyl ketone (EVK). Both molecules are α,β-unsaturated ketones, a class of compounds known as Michael acceptors that can react with biological nucleophiles like cysteine or histidine residues in proteins and nitrogen atoms in DNA bases.[1][4]

Genotoxicity of Ethyl Vinyl Ketone (EVK)

Studies have shown that EVK is mutagenic in the Salmonella preincubation assay (Ames test) and exhibits genotoxic activity in the SOS Chromotest with Escherichia coli.[1][5][16] The genotoxicity is believed to stem from its ability to form covalent adducts with DNA, specifically with the guanine (B1146940) moiety.[1]

Researchers have identified three types of adducts formed from the reaction of EVK with deoxyguanosine:

-

Cyclic 1,N² Adducts: Formed by reaction at both the N-1 and N-2 positions of guanine.

-

Linear N⁷ Adducts: A direct alkylation at the N-7 position of guanine.

-

Bis-adducts: A combination of both cyclic 1,N² and linear N⁷ adducts on the same guanine base.[1]

The formation of these DNA adducts can disrupt normal DNA replication and transcription, leading to mutations and potential carcinogenicity.[1] Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of genotoxicity.

Caption: Proposed Mechanism of DNA Adduct Formation.

Experimental Protocols for Genotoxicity Assays

-

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth. The assay measures the rate at which the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium (His⁺).[18][19]

-

Procedure (Plate Incorporation Method):

-

Prepare overnight cultures of the selected His⁻ Salmonella strains (e.g., TA100).[5]

-

To a tube containing molten top agar (B569324), add the bacterial culture, a small amount of histidine/biotin solution (to allow for initial growth and mutation expression), and the test chemical at various concentrations. For metabolic activation, a liver enzyme extract (S9 mix) is also added.[19]

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.[4]

-

The number of revertant colonies (His⁺) on each plate is counted. A dose-dependent increase in the number of colonies compared to a negative control indicates a mutagenic effect.[18]

-

-

Principle: This is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli. In the tester strain, the sfiA gene, an SOS gene, is fused to the lacZ gene (which codes for β-galactosidase). DNA damage induced by a genotoxin activates the SOS system, leading to the expression of the sfiA-lacZ fusion protein. The produced β-galactosidase activity is then measured using a chromogenic substrate.[1][20][21]

-

Procedure:

-

An exponential-phase culture of the E. coli tester strain is diluted and incubated with various concentrations of the test chemical in a 96-well microplate.[1]

-

The incubation is carried out for a few hours to allow for gene expression and protein synthesis.

-

After incubation, the β-galactosidase and alkaline phosphatase (for toxicity measurement) activities are assayed by adding their respective chromogenic substrates.

-

The absorbance is read using a spectrophotometer. The SOS-inducing potency (SOSIP) is calculated from the dose-response curve, providing a quantitative measure of genotoxicity.[1][22]

-

Safety and Handling

This compound is a flammable liquid with a low flash point.[1][6] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a simple unsaturated ketone with defined chemical properties and reactivity. While specific, published protocols for its synthesis and biological characterization are scarce, its structure allows for the rational design of a synthetic route and provides a strong basis for predicting its chemical behavior and potential toxicological profile. Its identity as an α,β-unsaturated ketone, a known structural alert, suggests that it is likely to be a reactive Michael acceptor. The well-documented genotoxicity of the closely related ethyl vinyl ketone indicates a high probability that this compound could also covalently modify biological macromolecules, such as DNA. This potential for genotoxicity is a critical consideration for researchers in the field of drug development and toxicology and warrants direct experimental investigation using standard assays like the Ames test and SOS Chromotest. This guide provides the foundational data and experimental frameworks necessary to support such research endeavors.

References

- 1. SOS chromotest - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. benchchem.com [benchchem.com]

- 18. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bibliotekanauki.pl [bibliotekanauki.pl]

- 20. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 21. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biohidrica.cl [biohidrica.cl]

An In-depth Technical Guide to 5-Hexen-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of 5-Hexen-3-one. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, chemical synthesis, and drug development.

Core Properties and Data

This compound is an unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its chemical structure consists of a six-carbon chain with a ketone functional group at the third position and a terminal double bond between the fifth and sixth carbons.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 98.14 g/mol | [2] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| CAS Registry Number | 24253-30-3 | [1][2] |

| Appearance | Colorless to pale yellow liquid (estimated) | [3] |

| Boiling Point | 120-121 °C at 760 mmHg (estimated) | [3] |

| Vapor Pressure | 15.124 mmHg at 25 °C (estimated) | [3] |

| logP (o/w) | 1.244 (estimated) | [3] |

| Water Solubility | 1.356 x 10⁴ mg/L at 25 °C (estimated) | [3] |

Synthesis and Experimental Protocols

Acetoacetic Ester Synthesis of this compound

The acetoacetic ester synthesis involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[4][5][6] To synthesize this compound, the enolate of ethyl acetoacetate is first generated and then alkylated with an allyl halide (e.g., allyl bromide). The subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid yields the target ketone.

Experimental Protocol:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Ethyl acetoacetate is then added dropwise to the cooled solution to form the sodium salt of the ethyl acetoacetate enolate.[4][5]

-

Alkylation: Allyl bromide is added dropwise to the solution of the enolate. The reaction mixture is then heated under reflux until the reaction is complete (monitoring by TLC is recommended). This results in the formation of ethyl 2-acetyl-4-pentenoate.[4][5]

-

Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by acidification (if necessary) and heating to induce decarboxylation of the intermediate β-keto acid. This final step yields this compound.[4][5][6]

-

Purification: The crude product can be purified by distillation.

The workflow for this synthesis is illustrated in the diagram below.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The vinyl protons (=CH₂ and -CH=) would appear in the downfield region (around 5-6 ppm). The methylene (B1212753) protons adjacent to the double bond (-CH₂-CH=) would likely be a doublet of triplets around 3.1 ppm. The methylene protons of the ethyl group (-CO-CH₂-CH₃) would be a quartet around 2.4 ppm, and the terminal methyl protons (-CH₂-CH₃) would be a triplet around 1.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon (C=O) would have the most downfield chemical shift (likely >200 ppm). The two sp² carbons of the double bond would appear in the range of 115-140 ppm. The remaining three sp³ carbons would be found in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the ketone is expected around 1715 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1640 cm⁻¹. The =C-H stretching of the vinyl group would be observed just above 3000 cm⁻¹, while the sp³ C-H stretching would be seen just below 3000 cm⁻¹.[8]

Mass Spectrometry (MS)

In the mass spectrum of this compound obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 98.[1][2] Common fragmentation patterns for ketones would be expected. Alpha-cleavage on either side of the carbonyl group would lead to the formation of acylium ions. For instance, cleavage of the ethyl group would result in a fragment at m/z 69, while cleavage of the allyl group would produce a fragment at m/z 57. The McLafferty rearrangement is also a possible fragmentation pathway for ketones with gamma-hydrogens, which could lead to a characteristic fragment ion.[9][10]

Applications in Research and Drug Development

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in drug development. It is primarily considered a chemical intermediate and a building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an alkene, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized organic structures.

While this compound itself has not been extensively studied for its biological activity, its isomers and related α,β-unsaturated ketones have been investigated for various biological properties. For example, some unsaturated ketones are known to exhibit antimicrobial and cytotoxic activities. This suggests that this compound could be a scaffold for the development of novel therapeutic agents, and its biological profile warrants further investigation. It is important to note that this compound is not recommended for use in fragrances or flavors.[3]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H10O | CID 141082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 24253-30-3 [thegoodscentscompany.com]

- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

Spectroscopic Profile of 5-Hexen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hexen-3-one (CAS No. 24253-30-3), a molecule of interest in various chemical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for its characterization. The structured presentation of this data is intended to facilitate its use in research and development.

Introduction

This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2][3] Its structure, featuring a ketone functional group and a terminal double bond, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its reactivity. This guide summarizes the key spectroscopic features of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.1 | dd | 1H | H-6a (trans to H-5) |

| ~5.0 | dd | 1H | H-6b (cis to H-5) |

| ~3.2 | dt | 2H | H-4 |

| ~2.5 | q | 2H | H-2 |

| ~1.1 | t | 3H | H-1 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~209 | C-3 (C=O) |

| ~137 | C-5 (=CH) |

| ~115 | C-6 (=CH₂) |

| ~42 | C-4 (-CH₂-) |

| ~36 | C-2 (-CH₂-) |

| ~8 | C-1 (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and alkene functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3080 | =C-H | Stretching |

| ~2970 | C-H (sp³) | Stretching |

| ~1715 | C=O (Ketone) | Stretching |

| ~1645 | C=C (Alkene) | Stretching |

| ~990 and ~915 | =C-H | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum for this compound is available from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 98 | 15 | [M]⁺ (Molecular Ion) |

| 69 | 100 | [M - C₂H₅]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds and ketones.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

The data is processed using appropriate software, including Fourier transformation, phasing, and baseline correction.

IR Spectroscopy

Sample Preparation:

-

For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean KBr/NaCl plates is first acquired.

-

The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

The sample is introduced into the gas chromatograph (GC) via a split/splitless injector.

Instrumentation and Data Acquisition:

-

The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of the analyte from any impurities.

-

The column is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.

-

Electron ionization (EI) at 70 eV is used to generate the mass spectrum.

-

The mass spectrum is recorded over a mass range of m/z 10-200.

-

The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

References

An In-depth Technical Guide to Hex-5-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-en-3-one, systematically named in IUPAC nomenclature as hex-5-en-3-one , is an organic compound belonging to the class of ketones.[1] This molecule features a six-carbon chain with a carbonyl group at the third position and a terminal carbon-carbon double bond. Its structure as an α,β-unsaturated ketone makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a Michael acceptor and in Wittig reactions, which are pertinent to drug discovery and development. The natural occurrence of hex-5-en-3-one has been reported in Peristeria elata.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of hex-5-en-3-one is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| IUPAC Name | hex-5-en-3-one | [2] |

| CAS Number | 24253-30-3 | [2] |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| Boiling Point | 120.6 °C at 760 mmHg | [3] |

| Density | 0.819 g/cm³ | [3] |

| Flash Point | 25 °C | [3] |

| Refractive Index | 1.408 | [3] |

| Vapor Pressure | 15.1 mmHg at 25 °C | [3] |

| SMILES | CCC(=O)CC=C | [2] |

| InChIKey | RUJLJMUWUVTHEU-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural elucidation of hex-5-en-3-one is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~5.8 ppm (ddt): Vinyl proton (-CH=)

-

~5.1-5.0 ppm (m): Terminal vinyl protons (=CH₂)

-

~3.2 ppm (dt): Methylene protons adjacent to the double bond (-CH₂-CH=)

-

~2.5 ppm (q): Methylene protons of the ethyl group (-CO-CH₂-CH₃)

-

~1.1 ppm (t): Methyl protons of the ethyl group (-CH₂-CH₃)

¹³C NMR: Publicly available data indicates the presence of characteristic peaks for the carbonyl, vinyl, and aliphatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of hex-5-en-3-one would exhibit characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[2]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C=C (Alkene) | Stretch | ~1640 |

| =C-H (Vinyl) | Stretch | ~3080 |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

Mass Spectrometry (MS)

The mass spectrum of hex-5-en-3-one can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The fragmentation pattern would be consistent with its structure, showing a molecular ion peak (M⁺) at m/z = 98, and characteristic fragments resulting from cleavage at the carbonyl group and other parts of the carbon chain.

Experimental Protocols

Detailed experimental protocols for the synthesis of hex-5-en-3-one are not extensively published in readily accessible literature. However, general synthetic routes have been referenced.[4] One plausible approach involves the oxidation of the corresponding secondary alcohol, hex-5-en-3-ol (B1330363).

General Oxidation Protocol for the Synthesis of Hex-5-en-3-one

This protocol is a generalized procedure based on standard oxidation reactions of secondary alcohols to ketones.

Materials:

-

Hex-5-en-3-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-5-en-3-ol in anhydrous DCM.

-

Add PCC to the solution in one portion while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure hex-5-en-3-one.

Role in Synthetic Chemistry

Hex-5-en-3-one is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a terminal alkene. The ketone can undergo various nucleophilic additions and reductions, while the alkene can participate in addition reactions, oxidations, and metathesis. Furthermore, the conjugation of the double bond with the carbonyl group in related α,β-unsaturated systems makes them excellent Michael acceptors.

Michael Addition Reaction

As an α,β-unsaturated ketone, hex-5-en-3-one can act as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition manner.[5] This reaction is a powerful tool for carbon-carbon bond formation.

The general mechanism for the Michael addition is as follows:

-

A nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated ketone (Michael acceptor).

-

This addition leads to the formation of a resonance-stabilized enolate intermediate.

-

Protonation of the enolate yields the final 1,4-addition product.

Caption: Generalized workflow for the Michael addition reaction of hex-5-en-3-one.

Wittig Reaction

The ketone functionality of hex-5-en-3-one can be converted to an alkene via the Wittig reaction.[6][7][8] This reaction involves a phosphonium (B103445) ylide and provides a reliable method for the formation of a carbon-carbon double bond at a specific position.

The workflow for a Wittig reaction involving hex-5-en-3-one would be:

-

Preparation of the phosphonium ylide from an appropriate alkyl halide and triphenylphosphine (B44618).

-

Reaction of the ylide with hex-5-en-3-one to form an oxaphosphetane intermediate.

-

Elimination of triphenylphosphine oxide to yield the desired diene product.

Caption: Simplified workflow of the Wittig reaction with hex-5-en-3-one.

Applications in Drug Development

While specific examples of hex-5-en-3-one being directly used in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are present in many biologically active molecules. As a versatile building block, it can be used to introduce keto-alkene functionalities into larger molecules, which can then be further elaborated to create diverse chemical scaffolds for drug discovery programs. Its potential as a Michael acceptor is particularly relevant, as this reaction is widely used in medicinal chemistry to synthesize complex molecules with potential therapeutic applications.

Conclusion

Hex-5-en-3-one is a valuable organic compound with a rich chemistry that is of interest to researchers in organic synthesis and drug development. Its bifunctional nature allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. The data and protocols summarized in this guide provide a foundation for the further exploration and utilization of hex-5-en-3-one in scientific research.

References

- 1. NP-MRD: Showing NP-Card for hex-5-en-3-one (NP0253478) [np-mrd.org]

- 2. 5-Hexen-3-one | C6H10O | CID 141082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hex-5-en-3-one|24253-30-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Enduring Significance of the Cyclohexenone Core

An In-depth Technical Guide to the Cyclohexenone Scaffold: From Discovery to Modern Drug Development

The cyclohexenone scaffold, a six-membered ring containing a ketone and a carbon-carbon double bond, is a cornerstone of organic synthesis and medicinal chemistry. As an α,β-unsaturated ketone, its conjugated system imparts unique reactivity, making it a versatile building block for constructing complex molecular architectures.[1] This reactive nature allows it to serve as a Michael acceptor and a dienophile in Diels-Alder reactions, enabling the synthesis of a wide array of polycyclic structures.[1]

Historically, the cyclohexenone moiety has been identified in numerous bioactive natural products, including carvotacetones, phorbasins, and gabosines, which exhibit activities ranging from antitumor to antileishmanial.[2] This natural prevalence has inspired chemists to utilize the scaffold in the design and synthesis of novel therapeutic agents. In modern drug discovery, derivatives of cyclohexenone are actively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making this "privileged scaffold" a subject of continuous and intensive research.[2][3][4]

Historical Perspective: From Classic Reactions to Bioactive Scaffolds

The study of α,β-unsaturated ketones has a long and rich history in organic chemistry. While the precise first synthesis of the parent cyclohex-2-en-1-one is not singularly documented, its preparation is rooted in foundational reactions of the 19th and early 20th centuries. The development of methods to construct this ring system was a significant focus of synthetic chemistry.

A landmark achievement was the development of the Robinson annulation , a powerful reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. This method, and others like it, provided chemists with reliable access to the core structure, paving the way for its use in the total synthesis of complex natural products, such as steroids and terpenoids.[4][5]

The discovery of naturally occurring compounds containing the cyclohexenone ring, such as the antibiotic gabosines in the 1970s, highlighted the scaffold's biological relevance and spurred investigation into its pharmacological potential.[2] This shift from a purely synthetic target to a pharmacologically significant core has defined the trajectory of cyclohexenone chemistry for the past several decades.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of the parent cyclohexenone structure is essential for its application in research and development. The following tables summarize key quantitative data for cyclohex-2-en-1-one.

Table 1: Chemical Identifiers and Properties for Cyclohex-2-en-1-one

| Property | Value | Reference |

| IUPAC Name | Cyclohex-2-en-1-one | [1] |

| CAS Number | 930-68-7 | [1] |

| Molecular Formula | C₆H₈O | [1] |

| Molar Mass | 96.13 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Density | 0.993 g/mL | [1] |

| Boiling Point | 171-173 °C | [1] |

| Melting Point | -53 °C | [1] |

| Solubility in Water | 41.3 g/L (25 °C) | [1] |

Synthetic Methodologies and Experimental Protocols

Numerous methods exist for the synthesis of the cyclohexenone ring.[6] Historically, these include the dehydrohalogenation of 2-bromocyclohexanone (B1249149) and the Birch reduction of anisole (B1667542) followed by hydrolysis.[1][7] However, the Robinson annulation remains one of the most fundamental and widely taught methods for its construction.

General Synthetic Workflow: Robinson Annulation

The following diagram illustrates the logical workflow for a typical Robinson annulation synthesis, a cornerstone method for creating the cyclohexenone ring system.

Caption: Logical workflow for cyclohexenone synthesis via Robinson annulation.

Experimental Protocol: Synthesis of Wieland-Miescher Ketone Analogue

This protocol is adapted from established procedures for the Robinson annulation, using 4-hexen-3-one (B1236432) as the Michael acceptor to create a functionalized bicyclic system.[5]

Objective: To synthesize a Wieland-Miescher ketone analogue via an organocatalyzed Robinson annulation.

Materials:

-

2-methylcyclopentane-1,3-dione (1.0 eq)

-

4-hexen-3-one (1.2 eq)

-

L-proline (0.1 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-methylcyclopentane-1,3-dione (1.0 eq) in anhydrous DMSO, add L-proline (0.1 eq). Stir the mixture at room temperature until all solids have dissolved.[5]

-

Add 4-hexen-3-one (1.2 eq) dropwise to the reaction mixture.[5]

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).[5]

-

Combine the organic layers and wash with brine.[5]

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

Purify the crude product by column chromatography on silica gel to afford the desired Wieland-Miescher ketone analogue.[5]

Role in Drug Development and Biological Activity

The cyclohexenone scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The α,β-unsaturated carbonyl group is an electrophilic center, making it a reactive handle for covalent modification of nucleophilic residues (like cysteine) in protein active sites. This property is particularly exploited in the design of enzyme inhibitors, including those targeting kinases.

Cyclohexenone Derivatives as Anticancer Agents

Many cyclohexenone derivatives have demonstrated potent anticancer activity.[3][8] Their mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways that control cell proliferation and survival.[8] The table below summarizes the in vitro anticancer activity of selected cyclohexenone derivatives against various cancer cell lines.

Table 2: Bioactivity of Representative Cyclohexenone Derivatives

| Compound Class | Target/Cell Line | Measured Activity (IC₅₀) | Reference |

| Spiropyrazolone Derivatives | HCT116 (Colon Cancer) | 0.93 - 133.12 µM | [8] |

| Alkyl Cyclohexenones | P. falciparum (Malaria) | 0.55 - 1.81 µM | [9] |

| Substituted Cyclohexenones | ACHN (Renal Cancer) | Varies (Promising Activity) | [9] |

| Substituted Cyclohexenones | Panc-1 (Pancreatic Cancer) | Varies (Promising Activity) | [9] |

| Gabosines (Natural Product) | Various Cancer Lines | Varies (Known Anticancer) | [2] |

Modulation of Key Signaling Pathways

The therapeutic effects of cyclohexenone compounds often stem from their ability to modulate critical intracellular signaling cascades that are dysregulated in diseases like cancer.[10] One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and indicates a potential point of inhibition by a cyclohexenone-based kinase inhibitor (e.g., targeting PI3K or AKT).

Caption: Inhibition of the PI3K/AKT pathway by a hypothetical compound.

Key Experimental Assay Protocol

To evaluate the efficacy of newly synthesized cyclohexenone derivatives as potential anticancer agents, a cell viability assay is a standard preliminary screen. The following protocol describes a colorimetric method to quantify urease inhibition, an assay relevant for antimicrobial applications.[11]

Objective: To determine the percentage of urease inhibition by 4-Hexen-3-one in vitro.

Materials:

-

Urease enzyme solution

-

Urea (B33335) solution (substrate)

-

4-Hexen-3-one (test inhibitor) or other cyclohexenone derivative

-

Phosphate buffer (pH adjusted)

-

Phenol-hypochlorite reagent (for colorimetric detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Incubation: In a 96-well plate, add the urease solution to wells containing various concentrations of the cyclohexenone test compound (and control wells without the inhibitor). Incubate the plate at a controlled temperature (e.g., 37 °C) for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.[11]

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. The urease will catalyze the hydrolysis of urea to ammonia (B1221849). Incubate for another defined period (e.g., 30 minutes).[11]

-

Quantification of Ammonia: Stop the reaction. Add phenol-hypochlorite reagent to each well. This reagent reacts with the ammonia produced by the enzyme to form a colored indophenol (B113434) complex.[11]

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 625 nm) using a microplate reader. The intensity of the color is proportional to the amount of ammonia produced, and thus to the enzyme's activity.[11]

-

Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the cyclohexenone inhibitor to the control wells (enzyme and substrate only), using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Conclusion and Future Directions

The cyclohexenone scaffold represents a remarkable convergence of synthetic versatility and biological activity. Its rich history, from its role in foundational organic reactions to its presence in complex natural products, has cemented its importance in chemical science. For researchers and drug development professionals, the cyclohexenone core continues to be a fertile ground for discovery. Future research will likely focus on developing more stereoselective synthetic methods, exploring novel derivatives as covalent inhibitors for challenging drug targets, and further elucidating the complex signaling pathways modulated by this enduring and powerful chemical scaffold.

References

- 1. Cyclohexenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclohexenone synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Natural Occurrence and Significance of 5-Hexen-3-one in the Plant Kingdom

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the unsaturated ketone 5-Hexen-3-one, a volatile organic compound (VOC) with potential significance in plant biology. The document addresses the current, albeit conflicting, evidence regarding its natural occurrence, details its probable biosynthetic pathway, and explores the broader signaling contexts in which such molecules operate. A synthesized experimental protocol for the isolation and identification of this compound from plant matrices is also provided, alongside visualizations of key pathways and workflows to support further research in this area.

Natural Occurrence of this compound

The presence of this compound in the plant kingdom is a subject of ongoing investigation. While some databases indicate its presence in specific species, dedicated analytical studies of plant volatile profiles have not always corroborated these claims.

The Case of Peristeria elata

There is conflicting information regarding the presence of this compound in the orchid Peristeria elata. The PubChem database lists Peristeria elata as a source of this compound[1]. However, detailed analyses of the volatile compounds from this orchid have not identified this compound, instead naming other molecules as the primary constituents of its fragrance. This discrepancy highlights the need for further validation of database entries with direct experimental evidence.

Occurrence in Other Plant Species

| Plant Species | Compound Class | Relevant Compounds Identified | Analytical Method | Reference |

| Humulus lupulus (Hops) | Ketones, Terpenes | β-myrcene, α-humulene, β-caryophyllene | GC-MS | [2][3] |

| Plectranthus species | Terpenes, Phenolics | Diterpenoids, various essential oils | HPLC-DAD, GC-MS | [4][5][6][7] |

| Allium tuberosum (Chinese Chive) | Ketones, Ethers, Aldehydes | Dimethyl trisulfide, various aldehydes and ketones | HS-SPME-GC-MS | [8] |

Biosynthesis of C6-Ketones in Plants

The biosynthesis of this compound and other C6-volatile compounds, often referred to as Green Leaf Volatiles (GLVs), is primarily associated with the lipoxygenase (LOX) pathway. This pathway is typically activated in response to tissue damage, such as from herbivory or mechanical wounding.

The process begins with the release of fatty acids, such as linolenic acid, from plant cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides. A subsequent enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides into smaller, volatile C6-aldehydes. While the precise enzymatic steps leading to the formation of this compound are not fully elucidated, it is hypothesized to arise from the isomerization and/or reduction of these initial aldehyde products.

Involvement in Plant Signaling Pathways

Volatile compounds like this compound are key components of the complex signaling networks within and between plants. They are often involved in plant defense responses.

Green Leaf Volatile (GLV) Signaling

GLVs are released upon tissue damage and can act as airborne signals to other parts of the same plant or to neighboring plants. This "airborne alarm" can prime the defenses of undamaged tissues, leading to a faster and more robust response to subsequent threats. The perception of GLVs can trigger a cascade of downstream events, including changes in ion fluxes, activation of mitogen-activated protein kinases (MAPKs), and reprogramming of gene expression.

Jasmonate (JA) Signaling Pathway

The jasmonate signaling pathway is a crucial hormonal pathway that regulates plant responses to a wide range of stresses, particularly insect attack and necrotrophic pathogens. The production of GLVs is often linked to the activation of the JA pathway. Jasmonic acid and its derivatives act as signaling molecules that trigger the expression of a large number of defense-related genes, leading to the production of defensive compounds and other protective measures.

Experimental Protocols for Analysis

The following section outlines a synthesized, best-practice methodology for the isolation, identification, and semi-quantification of this compound and other volatile ketones from plant material.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a sensitive and solvent-free technique for the analysis of volatile compounds.

4.1.1. Materials and Reagents

-

Fresh plant material (e.g., leaves, flowers)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (e.g., 2-octanone (B155638) solution in methanol, 10 µg/mL)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

-

Weigh approximately 1.0 g of fresh plant material and place it into a 20 mL headspace vial.

-

Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatiles.

-

Add 10 µL of the internal standard solution.

-

Immediately seal the vial with the screw cap.

4.1.3. HS-SPME Procedure

-

Place the sealed vial in a heating block or the autosampler's incubation chamber set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injector.

4.1.4. GC-MS Analysis

-

Injector: Set to 250°C, splitless mode, for a desorption time of 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

4.1.5. Data Analysis

-

Identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

-

Confirm identifications by comparing retention indices with published values.

-

Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard.

References

- 1. This compound | C6H10O | CID 141082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry of the Genus Plectranthus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Barbatusin and 3β-Hydroxy-3-deoxybarbatusin in Plectranthus Species by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC/DAD, Antibacterial and Antioxidant Activities of Plectranthus Species (Lamiaceae) Combined with the Chemometric Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]

Physical properties of 5-Hexen-3-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Hexen-3-one, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement, ensuring accurate and reproducible results in a laboratory setting.

Core Physical Properties

The physical characteristics of a compound are critical for its identification, purification, and handling in research and development. This compound, a ketone with the molecular formula C₆H₁₀O, possesses the following key physical properties:

| Physical Property | Value |

| Boiling Point | 124.0-124.2 °C |

| Density | 0.84976 g/cm³ |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical analysis. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., MelTemp apparatus, oil bath, or heating block)[1]

-

Pasteur pipette

Procedure:

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample (this compound) into the small test tube.[2]

-

Capillary Insertion: Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Secure the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath.

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2][3]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.[2][3]

-

Temperature Reading: Stop heating and allow the apparatus to cool slightly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube.[2]

-

Record: Record the temperature at this point. For accuracy, it is advisable to repeat the measurement.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[4]

Apparatus:

Procedure:

-

Measure Mass of Empty Container: Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.[4]

-

Measure Volume of Liquid: Carefully transfer a known volume of this compound into the measuring cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[4]

-

Measure Mass of Liquid and Container: Place the measuring cylinder containing the liquid back on the tared balance and record the mass of the liquid.

-

Calculate Density: Use the formula: Density (ρ) = Mass (m) / Volume (V) .[4] The units will typically be in g/mL or g/cm³.

-

Repeat for Accuracy: Repeat the measurement multiple times and calculate the average to ensure the reliability of the result.[4]

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of an unknown liquid sample, incorporating the determination of boiling point and density as key identification steps.

Caption: Workflow for the physical and chemical characterization of a liquid sample.

References

- 1. phillysim.org [phillysim.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Keto-Enol Tautomerization of 5-Hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerization of 5-hexen-3-one, an α,β-unsaturated ketone. While the keto form is generally more stable for simple ketones, the presence of unsaturation and the potential for conjugation in the enol form can influence the position of the equilibrium.[1][2] This document details the fundamental principles governing this tautomeric equilibrium, methodologies for its quantitative analysis, and computational approaches for theoretical prediction. Experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, along with a summary of representative quantitative data from analogous acyclic ketones to offer a comparative framework. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, where an understanding of tautomerism is crucial for predicting molecular properties and reactivity.

Introduction to Keto-Enol Tautomerization

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This process involves the migration of a proton and the shifting of bonding electrons. For most simple ketones, the equilibrium lies significantly towards the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent effects.[2][4]

In the case of this compound, an α,β-unsaturated ketone, two principal enol tautomers can be formed through the deprotonation of the α-carbons at the C2 or C4 positions. The relative stability of these enols and the overall keto-enol equilibrium are of significant interest in understanding the reactivity and potential biological activity of this molecule.

Quantitative Analysis of Tautomeric Equilibrium

The quantitative analysis of keto-enol tautomerism involves determining the equilibrium constant (Keq), which is the ratio of the enol to the keto form at equilibrium.

Keq = [Enol] / [Keto]

From the equilibrium constant, the Gibbs free energy change (ΔG°) for the tautomerization can be calculated using the following equation:

ΔG° = -RT ln(Keq)

Where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

| Compound | Solvent | Temperature (°C) | % Enol | Equilibrium Constant (Keq) | Reference |

| Acetone | Neat | 25 | 1.5 x 10-4 | 1.5 x 10-6 | |

| Acetone | Water | 25 | 2.4 x 10-6 | 2.4 x 10-8 | |

| Cyclohexanone | Neat | 25 | 0.02 | 2.0 x 10-4 | |

| Acetylacetone | Gas Phase | 25 | 95 | 19 | |

| Acetylacetone | Chloroform | 25 | 81 | 4.26 | |

| Ethyl Acetoacetate | Neat | 25 | 7.5 | 0.081 | [5] |

| Ethyl Acetoacetate | Chloroform | 25 | 29 | 0.41 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the direct observation and quantification of keto and enol tautomers in solution, as the timescale of the measurement is often slow compared to the rate of interconversion.[5]

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and line shape.

-

-

1H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-15 ppm).

-

Pulse Angle: Use a calibrated 90° pulse angle.

-

Relaxation Delay (d1): To ensure accurate quantification through integration, a sufficient relaxation delay is crucial. A delay of at least 5 times the longest T1 relaxation time of the protons being integrated is recommended. A typical starting value is 10-30 seconds.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Signal Assignment:

-

Keto form: Identify the signals corresponding to the protons of the keto tautomer of this compound. The α-protons on C2 and C4 will be characteristic.

-

Enol forms: Identify the distinct signals for the vinylic protons and the hydroxyl proton of the enol tautomers. The hydroxyl proton signal can be broad and its chemical shift is solvent-dependent.

-

-

Quantification:

-

Integrate the well-resolved signals corresponding to the keto and enol forms. For example, integrate a signal from the keto form (e.g., the C2 methyl protons) and a vinylic proton signal from the enol form.

-

Calculate the mole fraction of each tautomer from the integral ratios, accounting for the number of protons giving rise to each signal.

-

Calculate the equilibrium constant (Keq).

-

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study the kinetics of tautomerization and, in some cases, to determine the equilibrium position if the molar absorptivities of the tautomers are known and their absorption spectra are sufficiently different. The enol form, with its conjugated system, is expected to have a different λmax and molar absorptivity compared to the keto form.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, ethanol). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument to warm up for at least 30 minutes.

-

Use matched quartz cuvettes.

-

-

Equilibrium Measurement:

-